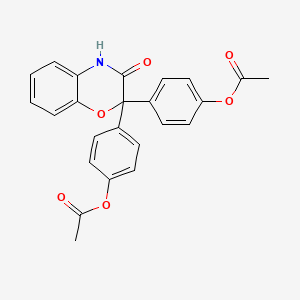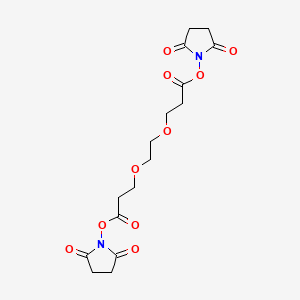
二甘醇双(2-丙炔基)醚
描述
Diethylene Glycol Bis(2-propynyl) Ether is a homobifunctional polyethylene glycol linker with two propargyl groups. It is commonly used in click chemistry due to its ability to form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed reactions. The compound has a molecular formula of C10H14O3 and a molecular weight of 182.22 g/mol.
科学研究应用
Diethylene Glycol Bis(2-propynyl) Ether is widely used in scientific research due to its versatility in click chemistry. Some of its applications include:
Chemistry: Synthesis of complex molecules and polymers.
Biology: Bioconjugation of proteins, nucleic acids, and other biomolecules.
Medicine: Development of drug delivery systems and diagnostic tools.
Industry: Production of advanced materials and coatings.
作用机制
Target of Action
Diethylene Glycol Bis(2-propynyl) Ether, also known as 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne, is a homobifunctional PEG linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules .
Mode of Action
The propargyl groups of Diethylene Glycol Bis(2-propynyl) Ether form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This interaction allows the compound to bind to its targets and induce changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethylene Glycol Bis(2-propynyl) Ether. For instance, it should be stored at 2-8°C and it should be kept away from light, air, and heat . These conditions can affect the compound’s stability and, consequently, its efficacy.
准备方法
Synthetic Routes and Reaction Conditions
Diethylene Glycol Bis(2-propynyl) Ether can be synthesized through the reaction of diethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of Diethylene Glycol Bis(2-propynyl) Ether involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
Diethylene Glycol Bis(2-propynyl) Ether primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper(I) catalysts, and reducing agents like sodium ascorbate.
Conditions: The reaction typically occurs at room temperature in aqueous or organic solvents.
Major Products
The major products of these reactions are triazole-linked compounds, which are highly stable and useful in various applications, including bioconjugation and material science.
相似化合物的比较
Similar Compounds
Diethylene Glycol Dimethyl Ether: Used as a solvent with a high boiling point.
Bis(2-methoxyethyl) Ether: Another glycol ether with similar properties but different applications.
Uniqueness
Diethylene Glycol Bis(2-propynyl) Ether is unique due to its dual propargyl groups, which enable it to participate in click chemistry reactions efficiently. This makes it particularly valuable in applications requiring stable triazole linkages.
属性
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















